molecular formula C14H20O3S B3051947 Cyclohexylmethyl 4-methylbenzenesulfonate CAS No. 3725-11-9

Cyclohexylmethyl 4-methylbenzenesulfonate

Cat. No.: B3051947
CAS No.: 3725-11-9
M. Wt: 268.37 g/mol
InChI Key: YZGJDVPXFMTQRZ-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H20O3S . It has a molecular weight of 268.37 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexylmethyl group attached to a 4-methylbenzenesulfonate group . The compound has a total of 18 heavy atoms .


Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a molecular weight of 268.37 g/mol and an exact mass of 268.11331567 g/mol . The compound has a topological polar surface area of 51.8 Ų and a complexity of 331 . It has no hydrogen bond donors but has three hydrogen bond acceptors . The compound also has four rotatable bonds .

Scientific Research Applications

Synthesis of Alicyclic Systems

Cyclohexylmethyl 4-methylbenzenesulfonate plays a role in the synthesis of complex organic compounds. A notable example is its use in the multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, an intermediate crucial for creating alkylidenecyclopropanes. These intermediates enable the synthesis of diverse alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo et al., 2014).

Molecular and Spectroscopic Studies

The compound is also significant in molecular and spectroscopic research. Studies involving ab initio quantum chemical methods and spectroscopic analyses (IR, Raman) have been conducted on the 4-methylbenzenesulfonate anion, revealing detailed insights into its molecular structure and vibrational modes (Ristova et al., 1999).

UV Curing Ink Applications

Research into UV curing inks has explored sulfonate-type acid amplifiers, including derivatives of this compound. These studies focus on synthesizing and characterizing novel acid amplifiers and their application in UV inks, demonstrating improved curing properties (Lee et al., 2006).

Catalysis and Oxidation Processes

The compound is utilized in designing oxidation catalysts, like in the case of sulfonamide-substituted iron phthalocyanine. These catalysts exhibit remarkable stability and are used in the oxidation of olefins, demonstrating the compound's relevance in catalytic processes (Işci et al., 2014).

Chemical Synthesis and Reactions

This compound is also significant in various chemical synthesis and reactions. For instance, it is used in reactions with different classes of nucleophiles, contributing to the synthesis of a wide range of organic compounds (Forcellini et al., 2015).

Medicinal Chemistry

While the focus is on non-drug-related applications, it's worth mentioning its indirect relevance in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications (Hashimoto et al., 2002).

Properties

IUPAC Name

cyclohexylmethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3S/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGJDVPXFMTQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473242
Record name Cyclohexylmethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3725-11-9
Record name Cyclohexylmethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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